molecular formula C13H26N2O2 B6637921 N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide

N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide

Cat. No.: B6637921
M. Wt: 242.36 g/mol
InChI Key: CGOUGBHXDMGPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide typically involves the reaction of tert-butylamine with a suitable pyrrolidine derivative. One common method involves the use of N-tert-butyl-2-bromo-3-(1-hydroxyethyl)pyrrolidine as a starting material, which undergoes nucleophilic substitution with a propanamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.

    Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various alkyl or aryl-substituted derivatives.

Scientific Research Applications

N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide: Similar structure with an acetamide group instead of a propanamide group.

    N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]butanamide: Similar structure with a butanamide group instead of a propanamide group.

    N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]pentanamide: Similar structure with a pentanamide group instead of a propanamide group.

Uniqueness

N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the hydroxyethyl group and pyrrolidine ring contribute to its reactivity and potential bioactivity.

Properties

IUPAC Name

N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-9(12(17)14-13(3,4)5)15-7-6-11(8-15)10(2)16/h9-11,16H,6-8H2,1-5H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOUGBHXDMGPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C(C)C(=O)NC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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